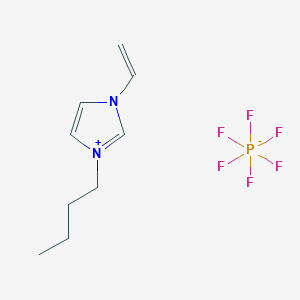

1-Butyl-3-vinylimidazolium hexafluorophosphate

Beschreibung

1-Butyl-3-vinylimidazolium hexafluorophosphate ([BVIM][PF6]) is an ionic liquid (IL) with the molecular formula C9H15F6N2P and a molecular weight of 296.19 g/mol . Its structure features a vinyl group at the 3-position of the imidazolium cation and a butyl chain at the 1-position, paired with the hexafluorophosphate (PF6<sup>−</sup>) anion. This compound is industrially relevant due to its use in polymerization processes and as a precursor for adsorbent materials .

Eigenschaften

IUPAC Name |

1-butyl-3-ethenylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h4,7-9H,2-3,5-6H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBDPJXUWZOHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of N-Vinylimidazole

The quaternization of N-vinylimidazole with 1-chlorobutane proceeds via nucleophilic substitution. Key parameters include:

-

Reagents :

-

Conditions :

Mechanistic Notes :

The reaction’s exothermic nature necessitates controlled heating to avoid side reactions, such as oligomerization of the vinyl group. A slight excess of 1-chlorobutane ensures complete conversion, as unreacted alkylating agent can be removed via vacuum distillation.

Purification of the Chloride Intermediate

Crude 1-butyl-3-vinylimidazolium chloride is purified via:

Metathesis with Potassium Hexafluorophosphate

The chloride intermediate undergoes anion exchange with KPF₆ in aqueous or acetone media:

-

Reagents :

-

Conditions :

Procedure :

Drying and Final Purification

-

Desiccation : Treat with anhydrous MgSO₄ or molecular sieves.

-

Solvent Removal : Rotary evaporation under reduced pressure (0.1 mbar).

-

Charcoal Treatment : Adsorbs colored impurities, followed by filtration through basic alumina.

Critical Analysis of Reaction Parameters

Solvent Selection

Temperature and Stability

Byproduct Management

-

KCl Removal : Multiple aqueous washes ensure chloride content <50 ppm.

-

Residual Water : Azeotropic distillation with benzene reduces water to <100 ppm.

Comparative Data for Analogous Syntheses

| Parameter | BMIM-PF₆ | BVI-PF₆ (Inferred) |

|---|---|---|

| Quaternization Temp (°C) | 70–85 | 70–80 |

| Anion Exchange Time (h) | 2–24 | 12–24 |

| Final Yield (%) | 80–90 | 75–85 |

| Melting Point (°C) | −8 | −10 to −5* |

| Viscosity (mPa·s, 25°C) | 272.1 | 300–350* |

*Predicted based on increased steric bulk of vinyl vs. methyl.

Challenges and Mitigation Strategies

Vinyl Group Polymerization

Analyse Chemischer Reaktionen

Electrochemical Reactions

The ionic liquid serves as both a solvent and electrolyte in various electrochemical processes. Notably:

-

It has been utilized in the electrochemical reduction of carbon dioxide, demonstrating significant efficiency due to its ionic nature .

Polymerization Reactions

1-butyl-3-vinylimidazolium hexafluorophosphate can participate in polymerization reactions:

-

Example Reaction: In the presence of a radical initiator, this compound can undergo free radical polymerization to form poly(1-butyl-3-vinylimidazolium) hexafluorophosphate, which exhibits enhanced ionic conductivity and thermal stability .

Stability Studies

Research indicates that the evaporation and decomposition behavior of this ionic liquid can vary significantly based on environmental conditions. Studies using Knudsen effusion mass loss (KEML) techniques have shown that:

-

The evaporation rate is influenced by orifice size, suggesting a complex kinetic behavior during phase transitions .

-

Applications

The unique properties and reactivity of 1-butyl-3-vinylimidazolium hexafluorophosphate make it suitable for various applications:

-

References

The findings presented in this article are based on diverse sources including scientific journals, research articles, and reviews that discuss the synthesis, properties, and applications of 1-butyl-3-vinylimidazolium hexafluorophosphate.

Wissenschaftliche Forschungsanwendungen

Electrochemistry

Energy Storage Systems

1-Butyl-3-vinylimidazolium hexafluorophosphate is utilized in the development of advanced batteries and supercapacitors. Its high ionic conductivity enhances energy storage capabilities, making it a suitable candidate for next-generation energy devices. Research indicates that polymerized forms of this ionic liquid can improve ion transport properties, thereby increasing the efficiency of polymer electrolytes used in these applications .

Case Study: Polymer Electrolytes

A study demonstrated that blends of 1-butyl-3-vinylimidazolium hexafluorophosphate with polymers exhibited enhanced ionic conductivities due to improved ion mobility and interactions between the ionic liquid and polymer chains . This finding suggests that such blends can be effectively employed in rechargeable battery technologies.

Catalysis

Green Chemistry Applications

The compound serves as a solvent in various catalytic processes, promoting environmentally friendly reactions by minimizing the use of volatile organic solvents. Its ability to dissolve a wide range of organic and inorganic compounds makes it an effective medium for catalytic reactions .

Case Study: Catalytic Reactions

In a series of experiments, 1-butyl-3-vinylimidazolium hexafluorophosphate was used as a catalyst for the synthesis of biodiesel from triglycerides. The results indicated significant improvements in reaction rates compared to traditional catalysts, showcasing its potential for sustainable chemical processes .

Biotechnology

Biomolecule Extraction and Purification

This ionic liquid is applied in the extraction and purification of biomolecules, enhancing yields and efficiency in bioprocessing. Its unique properties allow for selective solvation of biomolecules, which can lead to improved extraction processes .

Case Study: Protein Stability

Research involving Bacillus amyloliquefaciens showed that enzymes produced by this bacterium remained stable in the presence of 1-butyl-3-vinylimidazolium hexafluorophosphate, indicating its potential as a stabilizing agent in biotechnological applications . This stability allows for more efficient enzyme-based reactions in industrial settings.

Material Science

Nanomaterial Synthesis

In material science, 1-butyl-3-vinylimidazolium hexafluorophosphate plays a crucial role in synthesizing nanomaterials. Its unique solvent properties facilitate controlled growth and stabilization of nanoparticles, which are essential for various applications including electronics and catalysis .

Case Study: Nanoparticle Formation

A study focused on synthesizing gold nanoparticles using this ionic liquid as a solvent demonstrated that it could influence particle size and distribution effectively. The resulting nanoparticles exhibited enhanced catalytic activity due to their optimal size and surface characteristics .

Environmental Applications

CO2 Capture and Separation

Recent research has explored the use of 1-butyl-3-vinylimidazolium hexafluorophosphate-based poly(ionic liquids) for carbon dioxide adsorption. These materials have shown promise as effective adsorbents for CO2 separation from natural gas streams, contributing to efforts in reducing greenhouse gas emissions .

Wirkmechanismus

The mechanism by which 1-butyl-3-vinylimidazolium hexafluorophosphate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the hexafluorophosphate anion provides stability and enhances ionic conductivity. In polymerization reactions, the vinyl group allows for the formation of polymeric structures, which can further interact with other molecules or ions.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Analogs

Similar imidazolium-based ILs differ in substituents on the cation or anion. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-Butyl-3-vinylimidazolium hexafluorophosphate | C9H15F6N2P | 296.19 | Vinyl group at 3-position, butyl chain |

| 1-Ethyl-3-vinylimidazolium hexafluorophosphate | C7H11F6N2P | 268.14 | Shorter ethyl chain (C2) at 1-position |

| 1-Hexyl-3-vinylimidazolium hexafluorophosphate | C11H19F6N2P | 324.24 | Longer hexyl chain (C6) at 1-position |

| 1-Butyl-3-methylimidazolium hexafluorophosphate | C8H15F6N2P | 284.18 | Methyl group at 3-position (no vinyl group) |

| 1-Octyl-3-methylimidazolium hexafluorophosphate | C12H23F6N2P | 340.29 | Octyl chain (C8) at 1-position, methyl at 3 |

| 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | C9H17F6N2P | 298.21 | Additional methyl group at 2-position |

Physicochemical Properties

Viscosity and Thermal Stability

- [BVIM][PF6]: Limited viscosity data available, but vinyl groups may enhance rigidity, increasing viscosity compared to methyl-substituted analogs. Thermal stability is expected to be high (>300°C) due to PF6<sup>−</sup> stability, though decomposition to HF is possible at extreme temperatures .

- [BMIM][PF6] : Viscosity ranges ~250–450 cP at 25°C, with thermal stability up to 400°C .

- [HMIM][PF6] (hexyl chain) : Higher viscosity (~600 cP) due to longer alkyl chain .

Ionic Conductivity

- [BVIM][PF6] -based polymer blends exhibit conductivities of 10<sup>−4</sup> S/cm at room temperature .

- [BMIM][PF6] blends with polymers show similar conductivities (10<sup>−5</sup> to 10<sup>−2</sup> S/cm ), influenced by IL content .

Solubility

Biologische Aktivität

1-Butyl-3-vinylimidazolium hexafluorophosphate (BMImPF6) is an ionic liquid that has garnered attention in various fields, including biochemistry, materials science, and environmental applications. This article delves into the biological activity of BMImPF6, exploring its interactions with biological systems, potential toxicity, and applications in biotechnology.

BMImPF6 is characterized by its unique structure, comprising a butyl group attached to a vinyl-imidazolium ring and a hexafluorophosphate anion. The ionic nature of this compound contributes to its solubility in both polar and non-polar solvents, making it versatile for various applications.

Toxicity Studies

Research has shown that BMImPF6 exhibits varying degrees of toxicity towards different biological entities. A study focusing on the effects of ionic liquids on soil microbial communities indicated that BMImPF6 can alter microbial diversity and enzyme activity. Specifically, higher concentrations of BMImPF6 were found to inhibit the activity of key soil enzymes, suggesting potential ecological risks associated with its use in agricultural settings .

| Concentration (mg/kg) | Effect on Urease Activity | Effect on β-Glucosidase Activity | Overall Microbial Diversity |

|---|---|---|---|

| 1.0 | Increased | Increased | No significant change |

| 5.0 | Decreased | Increased | Decreased |

| 10.0 | Significant inhibition | No significant change | Markedly decreased |

Enzymatic Studies

In addition to its effects on microbial communities, BMImPF6 has been studied for its interaction with specific enzymes. An extracellular protease (BapIL) produced by Bacillus amyloliquefaciens CMW1 was found to remain active in the presence of BMImPF6 at concentrations up to 80% (v/v). This indicates that certain enzymes may exhibit tolerance to ionic liquids, which could be beneficial for industrial applications where ionic liquids are used as solvents or reaction media .

The mechanisms underlying the biological activity of BMImPF6 are complex and involve multiple pathways:

- Cell Membrane Disruption : Ionic liquids like BMImPF6 can disrupt cell membranes due to their amphiphilic nature, leading to cell lysis in sensitive organisms.

- Oxidative Stress : Exposure to BMImPF6 has been linked to increased reactive oxygen species (ROS) generation in some cellular systems, contributing to cytotoxic effects .

- Alteration of Gene Expression : Some studies suggest that ionic liquids can influence gene expression related to stress responses in microorganisms .

Applications in Biotechnology

Despite its potential toxicity, BMImPF6 has promising applications in biotechnology:

- Biocatalysis : The stability of certain enzymes in the presence of BMImPF6 opens avenues for its use as a solvent in enzymatic reactions.

- CO2 Capture : Research indicates that poly(ionic liquids) based on BMImPF6 can effectively adsorb CO2, making them suitable candidates for carbon capture technologies .

- Synthesis of Advanced Materials : The unique properties of BMImPF6 facilitate the synthesis of novel polymeric materials with tailored functionalities.

Case Studies

- Soil Microbial Impact Study : A controlled laboratory study assessed the impact of various concentrations of BMImPF6 on soil enzyme activities over a 40-day incubation period. Results indicated significant changes in enzyme activities and microbial community structures at higher concentrations.

- Enzyme Stability Assessment : The stability and activity of BapIL were evaluated across a range of ionic liquid concentrations. The enzyme retained functionality even at high ionic liquid concentrations, demonstrating potential for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-butyl-3-vinylimidazolium hexafluorophosphate with high purity?

- Methodology :

- Anion exchange : Start with the bromide salt (e.g., 1-butyl-3-vinylimidazolium bromide) and perform metathesis with KPF₆ or NH₄PF₆ in aqueous or acetone media. Purify via recrystallization or solvent extraction .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating. For example, microwave irradiation at controlled power (50–100 W) for 10–30 minutes .

- Purity validation : Use ¹H/¹³C NMR to confirm cation structure and ion chromatography to verify anion content (>99% purity) .

Q. How can researchers characterize the thermal stability of 1-butyl-3-vinylimidazolium hexafluorophosphate?

- Methodology :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (typically >300°C for PF₆⁻-based ionic liquids). Note that decomposition may release HF gas above 350°C .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., glass transition or melting points). For example, 1-butyl-3-methylimidazolium hexafluorophosphate has a melting point of 6.5°C .

- Long-term stability tests : Store samples under inert atmospheres (N₂/Ar) and monitor PF₆⁻ hydrolysis via ³¹P NMR .

Q. What analytical techniques are critical for assessing ionic liquid purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR detects PF₆⁻ impurities (e.g., free F⁻), while ¹H/¹³C NMR confirms cation alkyl chain integrity .

- Ion chromatography : Quantify residual halides (e.g., Cl⁻, Br⁻) from synthesis. Acceptable thresholds: <100 ppm .

- Karl Fischer titration : Measure water content (<50 ppm recommended for electrochemical applications) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, vinyl substitution) influence the electrochemical properties of 1-butyl-3-vinylimidazolium hexafluorophosphate?

- Methodology :

- Cyclic voltammetry (CV) : Compare electrochemical windows of vinyl-substituted vs. methyl-substituted analogs. The vinyl group may enhance π-π interactions in composites, altering conductivity .

- Molecular dynamics (MD) simulations : Model cation-anion interactions to predict conductivity trends. For example, bulky substituents reduce ion mobility .

- Dielectric spectroscopy : Measure ionic conductivity over a temperature range (e.g., 25–100°C) to assess Arrhenius behavior .

Q. What mechanisms explain contradictory reports on the thermal stability of PF₆⁻-based ionic liquids?

- Methodology :

- Controlled decomposition studies : Use TGA-FTIR to correlate mass loss with HF emission. Trace moisture accelerates PF₆⁻ hydrolysis to PO₄³⁻, lowering observed stability .

- In situ XRD/Raman : Monitor structural changes during heating. Crystallinity in alkylimidazolium salts may delay decomposition vs. amorphous phases .

- Comparative analysis : Benchmark against tetrafluoroborate ([BF₄]⁻) or bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) analogs, which exhibit higher hydrolytic stability .

Q. How can 1-butyl-3-vinylimidazolium hexafluorophosphate be utilized in designing functional composites (e.g., carbon nanotube gels)?

- Methodology :

- Composite fabrication : Grind ionic liquid with carbon nanotubes (CNTs) and a polymerization initiator (e.g., AIBN). The vinyl group enables in situ polymerization, enhancing interfacial adhesion .

- Mechanical testing : Dynamic mechanical analysis (DMA) shows 400% improvement in hardness with 4 wt% CNTs due to ionic liquid-CNT charge transfer .

- Electrochemical performance : Evaluate composite electrodes in supercapacitors; PF₆⁻ improves ion accessibility compared to hydrophobic anions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.